Xanthiazone

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

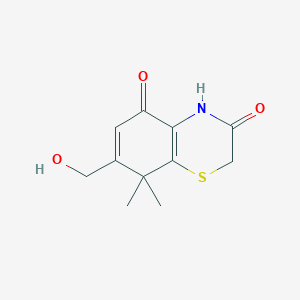

7-(hydroxymethyl)-8,8-dimethyl-4H-1,4-benzothiazine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3S/c1-11(2)6(4-13)3-7(14)9-10(11)16-5-8(15)12-9/h3,13H,4-5H2,1-2H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNLBWKAXMIGTSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=CC(=O)C2=C1SCC(=O)N2)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Xanthine and its Derivatives: Discovery, Natural Sources, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive overview of xanthine, a purine base, and its prominent derivatives. While the initial query for "xanthiazone" did not yield specific findings, it is highly probable that this was a typographical error for "xanthine" or "xanthone," both of which are significant in medicinal chemistry. This guide focuses on xanthine, a scaffold of immense pharmacological importance. Xanthine and its naturally occurring derivatives, such as caffeine, theophylline, and theobromine, are among the most widely consumed psychoactive substances globally and have a long history of medicinal use.[1] They are primarily known for their roles as central nervous system stimulants, bronchodilators, and diuretics.[2][3] This guide will delve into the discovery of these compounds, their natural origins, biological activities, and the experimental methodologies used in their study.

Discovery and Natural Sources

The history of xanthine alkaloids is intertwined with the cultural significance of the plants in which they are found. Caffeine was first isolated in 1820, and theophylline was extracted from tea leaves in 1888 by the German biologist Albrecht Kossel.[1][4] These compounds are found in a variety of plants, where they are thought to act as a natural defense mechanism against predators.[1]

| Compound | Key Natural Sources | Year of First Isolation |

| Caffeine | Coffee beans, Tea leaves, Cacao beans, Kola nuts | 1820 |

| Theophylline | Tea leaves (Camellia sinensis) | 1888 |

| Theobromine | Cacao beans (Theobroma cacao) | 1841 |

Biological Activity and Mechanism of Action

Xanthine derivatives exert their pharmacological effects through two primary mechanisms: antagonism of adenosine receptors and inhibition of phosphodiesterase (PDE) enzymes.[2][3]

-

Adenosine Receptor Antagonism: Adenosine is a nucleoside that modulates many physiological processes, including inducing sleepiness. Xanthines, by blocking adenosine receptors, lead to increased alertness and central nervous system stimulation.[2]

-

Phosphodiesterase Inhibition: PDEs are enzymes that break down cyclic adenosine monophosphate (cAMP). By inhibiting PDEs, xanthines increase intracellular cAMP levels, which in turn activates protein kinase A (PKA) and leads to a cascade of downstream effects, including smooth muscle relaxation (bronchodilation) and reduced inflammation.[2][3]

The diverse biological activities of xanthine derivatives have led to their therapeutic use in various conditions, including asthma, chronic obstructive pulmonary disease (COPD), and as mild stimulants.[3][5]

Below is a diagram illustrating the signaling pathway affected by xanthine derivatives through adenosine receptor antagonism.

Experimental Protocols

This protocol outlines a general method for the extraction and isolation of xanthine derivatives from natural sources, such as tea leaves or coffee beans. This is a foundational procedure that can be adapted for specific plant matrices. A similar multi-step extraction using different polarity solvents has been successfully employed for isolating compounds from plant materials.[6]

1. Materials and Reagents:

- Dried and powdered plant material (e.g., 10 kg of Camellia sinensis leaves)

- Ethanol (95%, 85%, 75%)

- Petroleum ether

- Ethyl acetate

- n-butanol

- Distilled water

- Rotary evaporator

- Chromatography columns (Silica gel, Sephadex LH-20, ODS)

- Semipreparative High-Performance Liquid Chromatography (HPLC) system

2. Extraction Procedure: a. The powdered plant material is subjected to successive extractions with ethanol of decreasing polarity (95%, 85%, and 75%).[6] Each extraction is performed at an elevated temperature (e.g., 60°C) for several hours to ensure efficient extraction.[6] b. The filtrates from all extraction steps are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[6]

3. Fractionation: a. The crude extract is suspended in water and partitioned successively with solvents of increasing polarity: petroleum ether, ethyl acetate, and n-butanol. b. This partitioning separates compounds based on their solubility, yielding fractions enriched with different classes of phytochemicals. The ethyl acetate and n-butanol fractions are often rich in alkaloids like xanthines.

4. Isolation and Purification: a. The biologically active fractions (as determined by bioassay, e.g., xanthine oxidase inhibition) are subjected to further chromatographic separation.[6] b. Column chromatography using stationary phases like silica gel, Sephadex LH-20, or ODS is employed. c. Elution is performed with a gradient of solvents, for example, a methanol/water mixture of increasing polarity. d. Final purification of isolated compounds is often achieved using semipreparative HPLC.[6]

5. Structure Elucidation: a. The structure of the purified compounds is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Below is a workflow diagram for the general isolation protocol.

Conclusion

Xanthine and its derivatives represent a cornerstone of natural product chemistry and pharmacology. Their well-established mechanisms of action and diverse biological effects continue to make them and their synthetic analogs valuable leads in drug discovery.[5][7] The protocols for their isolation from natural sources are well-defined, allowing for further investigation into the therapeutic potential of novel xanthine-containing plants. Future research may focus on the development of selective adenosine receptor antagonists or phosphodiesterase inhibitors based on the xanthine scaffold for a variety of therapeutic areas, including neurodegenerative diseases and inflammatory disorders.[8]

References

- 1. Xanthine scaffold: scope and potential in drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Xanthine - Wikipedia [en.wikipedia.org]

- 3. Xanthine Derivatives - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. A NEW LOOK AT THE XANTHINE ALKALOIDS [triggered.stanford.clockss.org]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. Bioassay-Guided Isolation and Identification of Xanthine Oxidase Inhibitory Constituents from the Fruits of Chaenomeles speciosa (Sweet) Nakai | MDPI [mdpi.com]

- 7. Discovery of novel xanthone derivatives as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of 1,3-diethyl-7-methyl-8-(phenoxymethyl)-xanthine derivatives as novel adenosine A1 and A2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Biosynthesis of Xanthiazone in Xanthium strumarium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthiazone is a naturally occurring benzothiazine derivative isolated from Xanthium strumarium, a plant with a rich history in traditional medicine. While the bioactivity of this compound and other secondary metabolites from this plant, such as xanthanolides, has garnered scientific interest, the biosynthetic pathway of this compound remains to be fully elucidated. This technical guide provides a comprehensive overview of the current knowledge on the biosynthesis of major secondary metabolites in Xanthium strumarium, with a specific focus on the well-characterized pathway of xanthanolides and a putative pathway for this compound. This document is intended to serve as a resource for researchers and professionals in the fields of natural product chemistry, biosynthesis, and drug development.

Introduction

Xanthium strumarium L., commonly known as cocklebur, is a member of the Asteraceae family and is recognized for its diverse array of secondary metabolites. These compounds, which include sesquiterpene lactones (xanthanolides), phenols, and thiazine derivatives, are responsible for the plant's wide range of reported pharmacological activities. Among these, this compound, a benzothiazine derivative, has been isolated and identified. However, to date, the biosynthetic pathway leading to this compound has not been experimentally determined. In contrast, significant progress has been made in elucidating the biosynthesis of xanthanolides, another prominent class of bioactive compounds in X. strumarium. This guide will detail the established xanthanolide biosynthetic pathway and propose a theoretical pathway for this compound based on its chemical structure and known biochemical reactions.

Biosynthesis of Xanthanolides in Xanthium strumarium

Xanthanolides are a major class of sesquiterpene lactones found in Xanthium strumarium. The biosynthetic pathway of 8-epi-xanthatin, a representative 12,8-xanthanolide, has been elucidated and serves as a model for this class of compounds.

The biosynthesis of xanthanolides begins with the universal precursors for isoprenoids, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are produced through the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways.

The key steps in the biosynthesis of 8-epi-xanthatin are as follows:

-

Farnesyl Diphosphate (FPP) Synthesis: Three molecules of IPP and DMAPP are condensed to form the C15 precursor, farnesyl diphosphate (FPP).

-

Germacrene A Synthesis: FPP is cyclized by germacrene A synthase (GAS) to form germacrene A.

-

Germacrene A Acid Formation: Germacrene A undergoes oxidation, catalyzed by a cytochrome P450 enzyme, germacrene A oxidase (GAO), to form germacrene A acid.

-

Oxidative Rearrangement: A key step involves the oxidative rearrangement of germacrene A acid, catalyzed by a specific cytochrome P450 enzyme, to form the characteristic xanthane skeleton.

-

Lactone Ring Formation: Subsequent enzymatic reactions lead to the formation of the 12,8-lactone ring, resulting in the final xanthanolide structure of 8-epi-xanthatin.

This compound: Structure and a Putative Biosynthetic Pathway

As of the date of this publication, the biosynthetic pathway of this compound in Xanthium strumarium has not been experimentally elucidated. This compound is a benzothiazine derivative with the chemical structure 7-(hydroxymethyl)-8,8-dimethyl-4H-1,4-benzothiazine-3,5-dione.

Based on its structure, a putative biosynthetic pathway can be proposed, originating from primary metabolic precursors. The benzothiazine core likely arises from the condensation of an aminothiophenol derivative and a dicarbonyl compound. The aminothiophenol moiety is likely derived from the shikimate pathway and subsequent incorporation of sulfur, possibly from cysteine. The remaining carbon skeleton could be derived from the terpenoid pathway.

A plausible, though unverified, pathway could involve:

-

Shikimate Pathway: Production of an aromatic precursor, such as chorismate, which is a key branch point for the synthesis of aromatic amino acids and other aromatic compounds.

-

Aromatic Precursor Modification: The aromatic precursor undergoes amination, hydroxylation, and other modifications.

-

Sulfur Incorporation: Cysteine, a sulfur-containing amino acid, serves as the sulfur donor.

-

Cyclization: The modified aromatic precursor condenses with a molecule derived from the terpenoid pathway (given the dimethyl and hydroxymethyl substitutions) to form the benzothiazine ring system of this compound.

Quantitative Data

| Compound Class | Compound | Plant Part | Concentration Range | Reference |

| Xanthanolides | Xanthatin | Aerial parts | Variable, often a major component | [1] |

| 8-epi-xanthatin | Aerial parts | Variable | [2] | |

| Phenolic Compounds | Total Phenols | Aerial parts | Up to 454.54 ± 4.32 mg GAE/g extract | [3] |

| Flavonoids | Total Flavonoids | Aerial parts | Up to 78.94 mg catechin/g extract | [3] |

| Alkaloids | Total Alkaloids | Aerial parts | ~12% of ethanolic extract | [4] |

Note: The presented data is a summary from different studies and direct comparison may not be appropriate due to variations in extraction and analytical methods.

Experimental Protocols

The elucidation of a biosynthetic pathway, such as that for this compound, requires a multi-faceted experimental approach. The following are key methodologies that would be instrumental in such an investigation.

Isotopic Labeling Studies

This technique involves feeding the plant with isotopically labeled precursors (e.g., using ¹³C or ¹⁵N) and tracing their incorporation into the final product, this compound.

Protocol Outline:

-

Precursor Selection: Choose putative precursors based on the hypothetical pathway (e.g., ¹³C-labeled phenylalanine, ¹³C-labeled acetate, ¹⁵N-labeled cysteine).

-

Administration: Administer the labeled precursor to X. strumarium plants or cell cultures.

-

Incubation: Allow a sufficient period for the plant to metabolize the precursor.

-

Extraction: Extract the secondary metabolites from the plant material.

-

Analysis: Analyze the purified this compound using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the position and extent of isotope incorporation.

Enzyme Assays

Once intermediate steps in the pathway are hypothesized, in vitro enzyme assays can be used to identify and characterize the specific enzymes involved.

Protocol Outline:

-

Enzyme Extraction: Isolate crude protein extracts from the relevant plant tissues (e.g., young leaves, roots).

-

Substrate Synthesis: Synthesize the putative substrate for the enzyme of interest.

-

Assay Reaction: Incubate the enzyme extract with the substrate and any necessary co-factors.

-

Product Detection: Monitor the formation of the product using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Enzyme Purification and Characterization: Purify the active enzyme and determine its kinetic properties.

Transcriptomics and Gene Functional Analysis

High-throughput sequencing of the X. strumarium transcriptome can identify candidate genes encoding biosynthetic enzymes. Comparative transcriptomics of tissues with high and low levels of this compound production can narrow down the list of candidates.

Protocol Outline:

-

RNA Sequencing: Extract RNA from different tissues of X. strumarium and perform RNA-Seq.

-

De Novo Assembly and Annotation: Assemble the transcriptome and annotate the putative functions of the identified genes.

-

Differential Expression Analysis: Identify genes that are highly expressed in tissues that accumulate this compound.

-

Gene Cloning and Functional Characterization: Clone candidate genes (e.g., cytochrome P450s, transferases) and express them in a heterologous host (e.g., yeast, E. coli) to verify their enzymatic activity.

Conclusion and Future Directions

The biosynthesis of this compound in Xanthium strumarium presents an intriguing area for future research. While the pathway is currently unknown, the established methodologies in natural product biosynthesis provide a clear roadmap for its elucidation. Understanding the complete biosynthetic pathway of this compound will not only contribute to the fundamental knowledge of plant secondary metabolism but also open avenues for its biotechnological production through metabolic engineering. Future research should focus on applying the experimental protocols outlined in this guide to identify the genes and enzymes responsible for this compound formation. This knowledge will be invaluable for the sustainable production of this and potentially other bioactive thiazine derivatives for pharmaceutical applications.

References

Xanthiazone CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthiazone is a chemical compound identified within the broader class of 1,4-benzothiazine derivatives. While specific in-depth research on this compound itself is limited in publicly available scientific literature, this guide provides its core chemical properties and explores the general biological and pharmacological context of 1,4-benzothiazines, the chemical family to which this compound belongs. This information can serve as a foundational resource for researchers interested in the potential evaluation of this compound.

Chemical Properties of this compound

The fundamental chemical identifiers for this compound are summarized in the table below. This data is essential for the accurate identification and handling of the compound in a research setting.

| Property | Value |

| CAS Number | 212701-97-8 |

| Molecular Formula | C₁₁H₁₃NO₃S |

| Molecular Weight | 239.29 g/mol |

| IUPAC Name | 7-(hydroxymethyl)-8,8-dimethyl-4H-1,4-benzothiazine-3,5-dione |

The Landscape of 1,4-Benzothiazine Derivatives: Potential Biological Activities

This compound is a derivative of 1,4-benzothiazine. This class of heterocyclic compounds is a significant scaffold in medicinal chemistry, with various derivatives exhibiting a wide array of pharmacological activities.[1][2][3] Research into 1,4-benzothiazine derivatives has revealed their potential as:

-

Anticancer and Antitumor Agents: Certain derivatives have been shown to inhibit the proliferation of cancer cells.[1][4]

-

Antioxidant Agents: The scaffold is associated with compounds that can mitigate oxidative stress.[1]

-

Antimicrobial, Antibacterial, and Antifungal Agents: Various derivatives have demonstrated efficacy against a range of microbial pathogens.[1]

-

Anti-inflammatory and Analgesic Agents: The 1,4-benzothiazine core is found in molecules with anti-inflammatory and pain-relieving properties.[1]

-

Other Pharmacological Activities: The versatility of the 1,4-benzothiazine structure has led to the discovery of derivatives with antidiabetic, antihypertensive, antiviral, and antimalarial properties.[1]

Given that this compound shares this core structure, it is plausible that it may exhibit one or more of these biological activities. However, without specific experimental data, this remains a matter for future investigation.

Experimental Protocols and Signaling Pathways

A comprehensive search of scientific databases did not yield any specific experimental protocols, mechanistic studies, or defined signaling pathways for this compound. The biological effects and the molecular mechanisms of this particular compound have not been elucidated in the available literature.

General Synthetic Workflow for 1,4-Benzothiazine Derivatives

To provide a practical context for researchers, the following diagram illustrates a generalized synthetic workflow for 1,4-benzothiazine derivatives, which is a common theme in the chemical literature for this class of compounds. This can serve as a starting point for the potential synthesis of this compound and its analogs for further study.

Caption: Generalized synthetic workflow for 1,4-benzothiazine derivatives.

Conclusion

This compound remains a largely uncharacterized compound within the pharmacologically significant family of 1,4-benzothiazines. While its fundamental chemical properties are known, its biological activities and mechanisms of action are yet to be explored. The diverse therapeutic potential of the 1,4-benzothiazine scaffold suggests that this compound could be a candidate for future drug discovery and development efforts. Further research, beginning with its synthesis and initial biological screening, is necessary to unlock its potential.

References

- 1. Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies - Amin - Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]

Spectroscopic Profile of Xanthine: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for Xanthine, a purine base found in most human body tissues and fluids. The following sections detail its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic characteristics, intended for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful analytical technique used to determine the molecular structure of a material. Below is a summary of proton (¹H) and carbon-13 (¹³C) NMR data for Xanthine in various deuterated solvents.

Table 1: ¹H NMR Spectroscopic Data for Xanthine

| Chemical Shift (ppm) | Solvent | Frequency (MHz) |

| 7.89 | Water | 500 |

| 7.72 | D₂O | - |

| 7.716 | D₂O (pH 10.5) | 400 |

Table 2: ¹³C NMR Spectroscopic Data for Xanthine [1][2]

| Chemical Shift (ppm) | Solvent | Frequency (MHz) |

| 156.50, 152.38, 149.81, 141.47, 107.76 | DMSO-d6 | 100.7 |

| 163.34, 162.00, 158.02, 142.74, 116.26 | D₂O (pH 10.5) | - |

| 163.34, 161.996, 158.024, 142.734, 116.264 | D₂O | 400 |

A general procedure for obtaining NMR spectra of a compound like Xanthine is as follows:

-

Sample Preparation: A small amount of the Xanthine sample is dissolved in a deuterated solvent (e.g., D₂O or DMSO-d6) in an NMR tube. The concentration is typically in the millimolar range.

-

Instrument Setup: The NMR spectrometer is calibrated and tuned for the specific nucleus to be observed (¹H or ¹³C). Key parameters such as the acquisition time, relaxation delay, and number of scans are set.

-

Data Acquisition: The prepared sample tube is placed in the spectrometer's magnet, and the NMR experiment is initiated. The free induction decay (FID) signal is recorded.

-

Data Processing: The FID is converted into a spectrum using a Fourier transform. The resulting spectrum is then phased, baseline-corrected, and referenced to an internal standard (e.g., DSS for D₂O).

Mass Spectrometry (MS) Data

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is used to determine the molecular weight and elemental composition of a compound.

Table 3: Mass Spectrometry Data for Xanthine

| m/z | Ionization Mode | Technique |

| 153.0407 | Positive | - |

| 151.0261 | Negative | - |

| 152 | Electron Ionization | GC-MS |

Note: The monoisotopic mass of Xanthine is 152.0334 g/mol .[3]

A generalized protocol for the mass spectrometric analysis of Xanthine is outlined below:

-

Sample Introduction: The sample can be introduced into the mass spectrometer in various ways depending on the technique. For Gas Chromatography-Mass Spectrometry (GC-MS), the sample is first vaporized and passed through a GC column for separation before entering the mass spectrometer. For direct infusion, the sample is dissolved in a suitable solvent and introduced directly.

-

Ionization: The sample molecules are ionized. Electron Ionization (EI) is a common method for GC-MS.

-

Mass Analysis: The resulting ions are separated in the mass analyzer according to their mass-to-charge ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values. The presence of hypoxanthine and xanthine in skeletal muscle has been demonstrated by high-resolution mass spectrometry, where dry pulverized tissue was introduced directly into the mass spectrometer.[4]

Infrared (IR) Spectroscopy Data

Infrared spectroscopy measures the interaction of infrared radiation with matter by absorption, emission, or reflection. It is used to identify and study chemical substances.

Table 4: Key IR Absorption Bands for Xanthine [5][6]

| Wavenumber (cm⁻¹) | Assignment |

| 3501 | N-H stretching vibration |

| 3485 | N-H stretching vibration |

| 3444 | N-H stretching vibration |

The following is a general procedure for obtaining an IR spectrum of a solid sample like Xanthine:

-

Sample Preparation: A small amount of the solid sample is finely ground and mixed with potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, the solid sample is placed directly on the ATR crystal.

-

Background Spectrum: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded to subtract any atmospheric and instrumental interferences.

-

Sample Spectrum: The sample is placed in the IR beam, and the spectrum is recorded.

-

Data Analysis: The resulting spectrum shows the absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

References

- 1. Xanthine | C5H4N4O2 | CID 1188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. bmse000127 Xanthine at BMRB [bmrb.io]

- 3. Xanthine - Metabolite Database [metaboldb.princeton.edu]

- 4. The mass-spectrometirc identification of hypoxanthine and xanthine ('oxypurines') in skeletal musce from two patients with congenital xanthine oxidase deficiency (xanthinuria) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. IR-UV double resonance spectroscopy of xanthine - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. Xanthine [webbook.nist.gov]

The Solubility of Xanthiazone and its Analogs: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthiazone, known chemically as 7-(hydroxymethyl)-8,8-dimethyl-4H-1,4-benzothiazine-3,5-dione, is a sulfur-containing heterocyclic compound. While it shares a bicyclic core reminiscent of the purine scaffold found in xanthine alkaloids, its distinct benzothiazine structure imparts unique physicochemical properties that are of significant interest in medicinal chemistry and drug development. The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and overall therapeutic efficacy. Understanding the solubility profile of this compound and related compounds in various solvents is therefore a fundamental step in its preclinical development.

This technical guide provides an in-depth overview of the solubility of xanthine derivatives, which serve as a pertinent proxy in the absence of publicly available quantitative solubility data for this compound. Furthermore, this document outlines a detailed experimental protocol for determining solubility and illustrates key conceptual frameworks through diagrams.

Solubility of Xanthine Derivatives: An Illustrative Overview

The following table summarizes the solubility of key xanthine derivatives in a range of common solvents. It is crucial to note that this data is presented for illustrative purposes and the actual solubility of this compound will differ due to its unique chemical structure.

| Compound | Solvent | Solubility (mg/mL) | Temperature (°C) |

| Theophylline | Water | 5.5[1] | 25 |

| Ethanol | 15.19[1] | 25 | |

| Methanol | 0.699[1] | 25 | |

| Dimethyl Sulfoxide (DMSO) | ~12.7 (converted from mole fraction)[2] | 25 | |

| Dimethylformamide (DMF) | ~10.6 (converted from mole fraction)[2] | 25 | |

| Theobromine | Water | 0.48[3] | 25 |

| Ethanol | 0.5[4] | - | |

| Dimethyl Sulfoxide (DMSO) | 30[4] | - | |

| Dimethylformamide (DMF) | 20[4] | - | |

| Caffeine | Water | ~5 (in PBS, pH 7.2)[5] | - |

| Ethanol | 0.2[5] | - | |

| Dimethyl Sulfoxide (DMSO) | 3[5] | - | |

| Dimethylformamide (DMF) | 10[5] | - | |

| Chloroform | High | - | |

| Dichloromethane | High | - |

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound. This protocol is a foundational technique in pharmaceutical and chemical research.

Materials and Equipment

-

This compound (or test compound)

-

Selected solvents (e.g., water, ethanol, DMSO, etc.)

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of the solid compound to a glass vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that the solution reaches saturation.

-

-

Equilibration:

-

Seal the vials tightly and place them in an orbital shaker or on a magnetic stirrer.

-

Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.

-

-

Phase Separation:

-

After the equilibration period, remove the vials and allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

-

-

Sample Collection and Filtration:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filter the aliquot through a chemically inert syringe filter (e.g., 0.22 µm PVDF) into a clean vial. This step is critical to remove any remaining solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of the compound with known concentrations in the same solvent.

-

Analyze both the filtered sample and the standard solutions using a validated HPLC method to determine the concentration of the dissolved compound. A calibration curve generated from the standard solutions is used for accurate quantification.

-

-

Data Reporting:

-

The solubility is reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

-

Caption: A generalized workflow for determining equilibrium solubility.

Potential Signaling Pathways of this compound

While the specific biological targets of this compound are not extensively documented, its structural relationship to xanthine derivatives suggests potential interactions with key signaling pathways. Xanthines are well-known for their antagonism of adenosine receptors and inhibition of phosphodiesterases (PDEs). These actions can modulate a variety of physiological processes.

Adenosine Receptor Antagonism: Adenosine is a nucleoside that regulates numerous cellular functions by activating its G protein-coupled receptors (A1, A2A, A2B, and A3). By blocking these receptors, xanthine derivatives can influence neurotransmission, inflammation, and smooth muscle tone.

Phosphodiesterase (PDE) Inhibition: PDEs are enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers. Inhibition of PDEs leads to an increase in intracellular levels of cAMP and cGMP, resulting in a cascade of downstream effects, including smooth muscle relaxation and reduced inflammation.

The following diagram illustrates a simplified, hypothetical signaling pathway that could be modulated by a xanthine-like compound such as this compound.

Caption: A potential mechanism of action for a xanthine-like compound.

Conclusion

The solubility of this compound is a critical parameter for its successful development as a therapeutic agent. While direct experimental data for this compound is currently limited, the extensive knowledge base on the solubility of related xanthine derivatives provides a valuable starting point for formulation strategies. The standardized experimental protocols outlined in this guide offer a robust framework for obtaining precise and reliable solubility data. Further investigation into the specific solubility profile of this compound across a range of pharmaceutically relevant solvents and pH conditions is strongly recommended to advance its preclinical assessment.

References

- 1. researchgate.net [researchgate.net]

- 2. Solvent Screening for Solubility Enhancement of Theophylline in Neat, Binary and Ternary NADES Solvents: New Measurements and Ensemble Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Experimental and Theoretical Study on Theobromine Solubility Enhancement in Binary Aqueous Solutions and Ternary Designed Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

A Technical Guide to Preliminary Studies on the Mechanism of Action of Xanthones

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the preliminary research into the mechanism of action of xanthones, a class of heterocyclic compounds with significant therapeutic potential, particularly in oncology. The guide focuses on their effects on apoptosis, cell cycle regulation, and key signaling pathways, presenting quantitative data, detailed experimental protocols, and visual representations of molecular interactions and workflows.

Introduction to Xanthones

Xanthones are a class of organic compounds with a dibenzo-γ-pyrone framework. They are found in various plant species and have garnered considerable interest in drug development due to their wide range of pharmacological activities. Preliminary studies have highlighted their potent anticancer properties, which are attributed to their ability to induce programmed cell death (apoptosis), halt the cell division cycle, and modulate critical intracellular signaling pathways. The anticancer activity of specific xanthone derivatives often depends on the type, number, and position of functional groups attached to the core xanthone skeleton. This document synthesizes the findings from foundational studies to elucidate these mechanisms.

Core Anticancer Mechanisms: Apoptosis and Cell Cycle Arrest

A primary mechanism through which xanthones exert their antitumor effects is the induction of apoptosis and the arrest of the cell cycle in cancer cells.

Xanthone derivatives have been shown to trigger apoptosis in a variety of cancer cell lines. This programmed cell death is characterized by morphological changes such as nuclear condensation and DNA fragmentation. Studies have demonstrated a dose-dependent increase in the apoptotic cell population following treatment with xanthones.

Quantitative Data: Induction of Apoptosis by Xanthone Derivatives

| Compound | Cell Line | Concentration | Apoptotic Cells (%) | Citation |

| Canthaxanthin | WiDr (Colon Adenocarcinoma) | 1 µM | 13% | |

| Canthaxanthin | WiDr (Colon Adenocarcinoma) | 10 µM | 18% | |

| Canthaxanthin | SK-MEL-2 (Melanoma) | 1 µM | 15% | |

| Canthaxanthin | SK-MEL-2 (Melanoma) | 10 µM | 20% | |

| Xanthone Derivative 1j | A549 (Lung Cancer) | 16 µg/mL (34 µM) | 24.20% | |

| Xanthone Derivative 1h | A549 (Lung Cancer) | 20 µg/mL (46 µM) | 12.21% |

In addition to inducing apoptosis, xanthones can halt the progression of the cell cycle, thereby inhibiting cancer cell proliferation. Different xanthone derivatives can cause arrest at various phases of the cell cycle (G1, S, or G2/M), often by affecting the expression of key regulatory proteins like cyclins.

Quantitative Data: Cell Cycle Arrest Induced by Xanthone Derivatives

| Compound | Cell Line | Concentration | Effect | Citation |

| α-mangostin | DLD-1 (Colon Cancer) | 20 µM | G1 Arrest | |

| β-mangostin | DLD-1 (Colon Cancer) | 20 µM | G1 Arrest | |

| γ-mangostin | DLD-1 (Colon Cancer) | 20 µM | S Arrest | |

| Xanthone 1 | HL-60 (Leukemia) | 12.4-74.4 µM | G1 and G2/M Arrest | |

| Cowaxanthone G (1) | Cancer Cell Lines | Not Specified | G2/M Arrest | |

| Compound 5 | Cancer Cell Lines | Not Specified | S Phase Arrest | |

| Compound 17 | Cancer Cell Lines | Not Specified | G1 Arrest |

Modulation of Intracellular Signaling Pathways

Xanthones influence several critical signaling pathways that are often dysregulated in cancer, including the STAT3 and NF-κB pathways.

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in tumor cell survival, proliferation, and progression. Aberrantly active STAT3 is a valid target for anticancer therapies. Certain xanthone derivatives have been shown to inhibit the STAT3 signaling pathway, reducing the expression of downstream target genes involved in cell survival and proliferation. For instance, Formoxanthone C has been observed to reduce the expression of STAT3 in multidrug-resistant lung cancer cells.

The Nuclear Factor-kappa B (NF-κB) pathway is crucial for regulating the immune response to infection and stress. Its incorrect regulation is linked to cancer and inflammatory diseases. Xanthone derivatives can suppress the activation of NF-κB, which in turn downregulates the expression of inflammatory mediators and proteins that promote cell survival. For example, the xanthone derivative KMUP-1 has been shown to block the phosphorylation of IκB and the subsequent translocation of NF-κB to the nucleus in models of neuropathic pain and inflammation.

Role of Reactive Oxygen Species (ROS)

Several studies suggest that the anticancer effects of xanthones are associated with the generation of Reactive Oxygen Species (ROS). ROS, such as superoxide anions and hydrogen peroxide, can induce oxidative stress, which, when elevated in cancer cells, can lead to apoptosis. Xanthones may enhance the oxidative activity of enzymes like Xanthine Dehydrogenase/Oxidase (XDH/XO), leading to increased ROS levels and subsequent apoptotic cell death, preferentially in malignant cells.

Experimental Protocols and Workflows

The investigation of xanthone's mechanism of action involves a series of coordinated in vitro assays.

This assay measures the metabolic activity of living cells to determine cytotoxicity.

-

Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the xanthone compound for specific time periods (e.g., 24, 48, 72 hours). Include untreated and vehicle-only controls.

-

Reagent Addition: After incubation, remove the treatment medium and add a resazurin-based solution to each well.

-

Incubation: Incubate the plate under standard cell culture conditions for 1-4 hours. During this time, viable cells will reduce resazurin to the fluorescent resorufin.

-

Measurement: Measure the fluorescence or absorbance using a plate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

This flow cytometry-based method distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Culture and Treatment: Culture cells and treat them with the xanthone compound at its IC50 concentration for a predetermined time.

-

Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold Phosphate-Buffered Saline (PBS).

-

Staining: Resuspend the cells in Annexin V Binding Buffer. Add Annexin V conjugated to a fluorochrome (e.g., FITC) and PI.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V detects the externalization of phosphatidylserine in early apoptotic cells, while PI enters and stains the DNA of late apoptotic and necrotic cells with compromised membranes.

-

Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).

This method quantifies the distribution of cells in different phases of the cell cycle based on DNA content.

-

Cell Culture and Treatment: Treat cells with the xanthone compound as described above.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

-

Incubation: Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

Preliminary studies strongly indicate that xanthones represent a promising class of compounds for anticancer drug development. Their mechanism of action is multifactorial, primarily involving the induction of apoptosis and cell cycle arrest. These effects are mediated through the modulation of key oncogenic signaling pathways, including STAT3 and NF-κB, and are often linked to the induction of cellular oxidative stress. The detailed protocols and quantitative data presented in this guide offer a foundational understanding for researchers and drug development professionals aiming to further explore and harness the therapeutic potential of these compounds. Future work should focus on elucidating the precise molecular targets and further validating these mechanisms in preclinical and clinical settings.

Unveiling Xanthiazone: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of Xanthiazone, a thiazinedione compound of interest for research and development in various scientific fields. This document outlines potential suppliers, key chemical and physical properties, and insights into its biological activities, offering a valuable resource for researchers, scientists, and drug development professionals.

Sourcing and Procurement of Research-Grade this compound

This compound (CAS No. 212701-97-8) is available for research purposes from a number of specialized chemical suppliers. Researchers should inquire with these vendors for current pricing, availability, and detailed certificates of analysis.

| Supplier | Purity | Available Quantities | Price (USD) | Notes |

| NatureStandard | HPLC ≥98% | 5mg | $3,980.00 | As of recent data. |

| MedchemExpress | Not specified | Inquire | Inquire | States "For research use only. We do not sell to patients."[1] |

| DC Chemicals | Not specified | 100mg, 250mg | Inquire | Provides Safety Data Sheet. |

| ChemicalBook | Varies | Varies | Varies | Lists multiple suppliers. |

Physicochemical Properties of this compound

A thorough understanding of this compound's properties is crucial for its effective use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO₃S | PubChem[2] |

| Molecular Weight | 239.29 g/mol | PubChem[2] |

| CAS Number | 212701-97-8 | NatureStandard, DC Chemicals[3] |

| Appearance | Solid (form may vary) | General |

| Storage (Powder) | -20°C | DC Chemicals[1] |

| Storage (in Solvent) | -80°C | DC Chemicals[1] |

Biological Activity and Potential Research Applications

This compound was first isolated from the fruits of Xanthium strumarium by Ma et al. in 1998. As a member of the thiazinedione class, it shares a structural motif with compounds known for a range of biological activities. While specific research on this compound is limited, the broader families of compounds it belongs to—xanthine derivatives and thiazolidinediones—are well-studied.

Antifungal Activity: Initial reports suggest that this compound exhibits anti-fungal properties. This warrants further investigation to determine its spectrum of activity and potential as a lead compound for novel antifungal agents.

Potential Mechanisms of Action (Inferred from Related Compounds): Derivatives of xanthine and thiazolidinedione are known to interact with several key signaling pathways. Researchers investigating this compound may consider exploring the following potential mechanisms:

-

Phosphodiesterase (PDE) Inhibition: Xanthine derivatives are classic inhibitors of PDEs, leading to increased intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This can impact a wide array of cellular processes, including inflammation and smooth muscle relaxation.

-

Adenosine Receptor Antagonism: Many xanthines act as antagonists at adenosine receptors, which can modulate neurotransmission and inflammation.

-

Antioxidant Effects: Some thiazolidinone derivatives have demonstrated antioxidant properties, which could be relevant in disease models involving oxidative stress.

Experimental Protocols

General Handling and Storage Recommendations: Based on supplier safety data sheets, the following precautions are advised:

-

Handling: Avoid inhalation, and contact with eyes and skin. Use in a well-ventilated area[1].

-

Personal Protective Equipment: Wear safety goggles, protective gloves, and impervious clothing[1].

-

Storage: Store the powdered form at -20°C and solutions in solvent at -80°C to ensure stability[1].

Key Signaling Pathways and Experimental Workflows (Hypothetical)

To facilitate future research, the following diagrams illustrate hypothetical signaling pathways that this compound might influence, based on the activities of related compounds, and a general experimental workflow for investigating its biological effects.

Caption: A generalized workflow for the research and development of this compound.

Caption: Potential signaling pathways influenced by this compound.

References

Xanthiazone: A Technical Guide to Safety and Handling for Research Professionals

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the currently available safety and handling information for Xanthiazone. It is intended for use by trained professionals in a laboratory setting. A significant lack of comprehensive toxicological data for this compound necessitates a cautious approach to its handling. This guide should be used in conjunction with a thorough risk assessment and adherence to all institutional and regulatory safety protocols.

Introduction

This compound is a thiazinedione compound identified by the CAS Number 212701-97-8.[1] While its specific biological activities and mechanisms of action are not extensively documented in publicly available literature, its structural class, thiazolidinediones, is known to interact with various cellular signaling pathways. This guide consolidates the available safety data and provides recommendations for safe handling in a research and development context.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C11H13NO3S | [1] |

| Molecular Weight | 239.29 g/mol | [1] |

| CAS Number | 212701-97-8 | [1] |

Hazard Identification and Classification

According to the available Safety Data Sheet (SDS), this compound is classified as follows under the Globally Harmonized System (GHS):

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed. |

| Acute Aquatic Toxicity | 1 | H400: Very toxic to aquatic life. |

| Chronic Aquatic Toxicity | 1 | H410: Very toxic to aquatic life with long lasting effects. |

Signal Word: Warning[1]

Hazard Pictograms:

Quantitative Safety Data

A thorough search of available literature and safety documentation reveals a significant lack of quantitative toxicological data for this compound.

| Parameter | Value | Species | Route | Reference |

| LD50 (Lethal Dose, 50%) | No data available | Not applicable | Not applicable | |

| Permissible Exposure Limit (PEL) | No data available | Not applicable | Not applicable | |

| Threshold Limit Value (TLV) | No data available | Not applicable | Not applicable |

The absence of this data underscores the need for stringent adherence to the handling precautions outlined in this guide.

Handling Precautions and Personal Protective Equipment (PPE)

Based on the available SDS, the following handling precautions and PPE are mandatory when working with this compound.[1]

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure easy access to an eyewash station and safety shower.

Personal Protective Equipment

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection:

-

Wear impervious gloves (e.g., nitrile).

-

Wear a lab coat or other protective clothing.

-

-

Respiratory Protection: If working with the solid form where dust may be generated, use a NIOSH-approved respirator with a particulate filter.

General Hygiene

-

Avoid inhalation of dust or aerosols.

-

Avoid contact with skin and eyes.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling.

The following diagram illustrates the recommended workflow for handling this compound.

Caption: Recommended workflow for handling this compound.

First Aid Measures

In case of exposure, follow these first aid procedures:[1]

| Exposure Route | First Aid Measures |

| Ingestion | If swallowed, call a poison control center or doctor immediately for treatment advice. Have person sip a glass of water if able to swallow. Do not induce vomiting unless told to do so by the poison control center or doctor. Do not give anything by mouth to an unconscious person. |

| Inhalation | Move person to fresh air. If person is not breathing, call 911 or an ambulance, then give artificial respiration, preferably by mouth-to-mouth, if possible. Call a poison control center or doctor for further treatment advice. |

| Skin Contact | Take off contaminated clothing. Rinse skin immediately with plenty of water for 15-20 minutes. Call a poison control center or doctor for treatment advice. |

| Eye Contact | Hold eye open and rinse slowly and gently with water for 15-20 minutes. Remove contact lenses, if present, after the first 5 minutes, then continue rinsing eye. Call a poison control center or doctor for treatment advice. |

The following diagram illustrates the emergency response logic for this compound exposure.

Caption: Emergency response logic for this compound exposure.

Storage and Stability

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

-

Incompatible Materials: Strong oxidizing agents.[1]

-

Stability: Stable under recommended storage conditions.[1]

Experimental Protocols

A comprehensive search of scientific literature did not yield specific, detailed experimental protocols for the use of this compound. Researchers should develop their own protocols based on the intended application, incorporating the handling and safety precautions outlined in this document. Standard laboratory procedures for handling solid compounds and preparing solutions should be followed.

Signaling Pathways

There is currently no specific information available in the public domain detailing the signaling pathways modulated by this compound. However, as a member of the thiazolidinedione class of compounds, it may potentially interact with pathways known to be affected by other molecules in this class. It is crucial to note that this is a general statement, and the specific activity of this compound has not been determined. Experimental validation is required to identify its biological targets and mechanism of action.

Conclusion

The available information on this compound indicates that it should be handled with care due to its classification as harmful if swallowed and very toxic to aquatic life. The significant lack of quantitative toxicological data necessitates a conservative approach to safety, with strict adherence to the use of appropriate personal protective equipment and engineering controls. Further research is required to fully characterize the toxicological profile and biological activity of this compound.

References

An In-depth Technical Guide on Xanthine Derivatives

Notice: A thorough search for published literature on "Xanthiazone" did not yield any specific results. The following guide provides a comprehensive overview of the broader class of compounds to which it may belong: Xanthine and its derivatives . This information is intended for researchers, scientists, and drug development professionals.

Xanthine and its derivatives are a class of purine alkaloids that have significant pharmacological effects.[1][2] They are naturally occurring bases containing nitrogen atoms within their molecular structure.[1][2] This class of compounds, with caffeine and theophylline as well-known examples, demonstrates a wide range of biological activities, primarily through their interaction with adenosine receptors and inhibition of phosphodiesterases.[1][2][3][4]

Core Biological Activities and Therapeutic Potential

Xanthine derivatives are recognized for a variety of pharmacological applications, including:

-

Bronchodilation: Used in the management of respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD) by reducing inflammation and bronchospasm.[1][2][5]

-

Neuroprotection and Stimulation: Possess the ability to penetrate the central nervous system, acting as stimulants and antidepressants.[1][2] They are being explored for potential therapeutic effects in Alzheimer's disease.[1][2]

-

Cardiovascular Effects: Exhibit effects on vasoconstriction and have been investigated for their role in cardiac function.[1][2]

-

Anti-inflammatory and Immunomodulatory Actions: These compounds can inhibit the synthesis and release of cytokines, reduce the activation of inflammatory cells, and promote the apoptosis of granulocytes.[6]

-

Antitumor Activity: Research has indicated the potential for xanthine derivatives in cancer management.[1][2]

-

Metabolic Regulation: Some derivatives have shown hypoglycemic effects and are being investigated for their role in managing hyperuricemia and gout by inhibiting xanthine oxidase.[1][2][7]

Quantitative Data on Xanthine Derivatives

The following table summarizes key quantitative data for various xanthine derivatives from published literature. This data is crucial for comparing the potency and selectivity of these compounds.

| Compound | Target Affinity/Inhibitory Potency | Reference |

| Theophylline | Adenosine A1 receptor: 10–30 µM | [5] |

| Adenosine A2A receptor: 2–10 µM | [5] | |

| Adenosine A2B receptor: 10–30 µM | [5] | |

| PDE3: 98 µM | [5] | |

| PDE4: 150 µM | [5] | |

| Doxofylline | Adenosine A1, A2A, A2B, A3 receptors: >100 µM | [5] |

| PDE2A: 100 µM | [5] | |

| Enprophylline | Adenosine A1 receptor: 42–156 µM | [5] |

| Adenosine A2A receptor: 38–81 µM | [5] | |

| Adenosine A2B receptor: 5–20 µM | [5] | |

| Bamiphylline | 562-fold selectivity for A1/A2 adenosine receptors | [5] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of experimental protocols frequently cited in the study of xanthine derivatives.

Pharmacokinetic and Pharmacodynamic Studies of a Novel Xanthine Oxidase Inhibitor (LC350189) [8][9]

-

Study Design: A randomized, double-blind, active and placebo-controlled, dose-escalation study was conducted in healthy male subjects. The study included a single ascending dose (SAD) part and a multiple ascending dose (MAD) part.[8][9]

-

Participants: Healthy male subjects aged 20–50 years with a body mass index (BMI) of 18.0–27.0 kg/m2 . Participants were screened for general health through physical examinations, vital signs, ECG, and various laboratory tests.[8]

-

Pharmacokinetic (PK) Analysis: Blood samples were collected at scheduled time points before and after drug administration to determine PK parameters such as Cmax (maximum concentration) and AUC (area under the curve).[8][9]

-

Pharmacodynamic (PD) Analysis: Serum and urine uric acid levels were measured to assess the drug's effect. The 24-hour mean serum uric acid level was a key PD endpoint.[9]

-

Tolerability Assessment: Adverse events were monitored and recorded throughout the study to evaluate the safety and tolerability of the drug.[8][9]

Assessment of Bronchodilator Effects in Guinea Pigs [10]

-

Animal Model: Anesthetized and ventilated guinea pigs were used.

-

Induction of Bronchoconstriction: Bronchoconstriction was induced by aerosols of histamine, carbachol, ovalbumin (in sensitized animals), leukotriene D4, or platelet-activating factor (PAF).[10]

-

Intervention: Various xanthine derivatives were administered to assess their ability to reverse or prevent bronchoconstriction.[10]

-

Outcome Measures: The bronchodilator effects were quantified by measuring the reversal of induced bronchoconstriction. Prophylactic effects were determined by the inhibition of bronchoconstriction when the drug was given before the challenging agent.[10]

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs is crucial for understanding. The following diagrams, generated using the DOT language, illustrate key concepts related to xanthine derivatives.

Caption: Mechanism of action of xanthine derivatives.

Caption: Workflow of a clinical trial for a new xanthine derivative.

Caption: General synthetic pathway for 8-substituted xanthine derivatives.

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. researchgate.net [researchgate.net]

- 3. RECENT INNOVATIONS IN BIOLOGICAL ACTIVITIES OF XANTHINE AND ITS DERIVATIVES: A REVIEW [sjpms.journals.ekb.eg]

- 4. Xanthine scaffold: scope and potential in drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficacy and safety profile of xanthines in COPD: a network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A comprehensive review on recent xanthine oxidase inhibitors of dietary based bioactive substances for the treatment of hyperuricemia and gout: Molecular mechanisms and perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics, pharmacodynamics, and tolerability of LC350189, a novel xanthine oxidase inhibitor, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Multiple mechanisms of xanthine actions on airway reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: Early-Stage Research on Xanthiazone Derivatives

A comprehensive review of the current scientific landscape reveals a notable scarcity of publicly available early-stage research specifically focused on Xanthiazone and its derivatives. While the parent compound, this compound, is identified in chemical databases with the IUPAC name 7-(hydroxymethyl)-8,8-dimethyl-4H-1,4-benzothiazine-3,5-dione, dedicated studies on its synthesis, biological activities, and therapeutic potential appear to be limited or not yet in the public domain.[1]

This technical guide aims to address the user's request for information on this topic. However, due to the lack of specific research on this compound derivatives, we will broaden the scope to provide a comprehensive overview of the closely related and extensively studied fields of Xanthine and Xanthone derivatives. This will offer valuable context for researchers, scientists, and drug development professionals interested in heterocyclic compounds with potential therapeutic applications.

Section 1: Understanding the Landscape: this compound, Xanthine, and Xanthone

It is crucial to differentiate between these three classes of compounds:

-

This compound : A benzothiazine derivative with a specific chemical structure. As of this review, dedicated research on its derivatives is not prominent in scientific literature.

-

Xanthine : A purine base found in most human body tissues and fluids. Its derivatives, such as caffeine and theophylline, are well-known stimulants and bronchodilators.[2][3][4]

-

Xanthone : A compound with a dibenzo-γ-pyrone scaffold, found in various plant species. Its derivatives have been investigated for a wide range of pharmacological activities, including antimicrobial and anticancer properties.[5][6][7]

Given the extensive body of research on Xanthine and Xanthone derivatives, the following sections will provide an in-depth guide to these areas, which may serve as a valuable resource for researchers exploring novel heterocyclic compounds.

Section 2: Early-Stage Research on Xanthine Derivatives

Xanthine and its derivatives are a cornerstone of medicinal chemistry, with numerous compounds having well-established therapeutic roles.[3] Early-stage research continues to explore new applications and derivatives with improved efficacy and safety profiles.

Synthesis of Xanthine Derivatives

The synthesis of xanthine derivatives is a well-documented field, with several established methods. A common and classical approach is Traube's synthesis , which involves the condensation of a substituted urea with cyanoacetic acid to form a 6-aminouracil intermediate.[2] This intermediate then undergoes nitrosation, reduction, and cyclization to yield the xanthine scaffold.[8]

Experimental Protocol: A Generalized Traube Synthesis for 8-Substituted Xanthines

-

Condensation: React a 1,3-disubstituted urea with cyanoacetic acid in the presence of a dehydrating agent like acetic anhydride to form a cyanoacetyl urea intermediate.

-

Cyclization: Treat the cyanoacetyl urea with an alkali (e.g., sodium hydroxide) to induce ring closure and form the corresponding 1,3-disubstituted-6-aminouracil.

-

Nitrosation: React the 6-aminouracil with sodium nitrite in an acidic medium (e.g., acetic acid) to introduce a nitroso group at the 5-position.

-

Reduction: Reduce the 5-nitroso group to an amino group using a reducing agent such as sodium dithionite or catalytic hydrogenation. This yields a 5,6-diaminouracil derivative.

-

Final Cyclization: React the 5,6-diaminouracil with a suitable one-carbon synthon (e.g., formic acid, orthoesters, or aldehydes) to form the imidazole ring and complete the xanthine core. The choice of this reagent determines the substituent at the 8-position.

Logical Workflow for Xanthine Derivative Synthesis

Caption: Generalized workflow for the synthesis of 8-substituted xanthine derivatives via the Traube method.

Biological Activities and Signaling Pathways of Xanthine Derivatives

The biological effects of xanthine derivatives are primarily attributed to two main mechanisms of action: antagonism of adenosine receptors and inhibition of phosphodiesterase (PDE) enzymes .[2][4]

Adenosine Receptor Antagonism: Adenosine is a nucleoside that modulates various physiological processes by activating its receptors (A1, A2A, A2B, and A3). Xanthine derivatives, being structurally similar to adenosine, can act as antagonists at these receptors. For instance, the stimulant effects of caffeine are largely due to its antagonism of A1 and A2A receptors in the brain.

Phosphodiesterase (PDE) Inhibition: PDEs are enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in various signaling pathways. By inhibiting PDEs, xanthine derivatives increase the intracellular levels of cAMP and cGMP, leading to downstream effects such as smooth muscle relaxation (bronchodilation) and reduced inflammation.[4]

Signaling Pathway of Xanthine Derivatives

Caption: Key signaling pathways modulated by xanthine derivatives: adenosine receptor antagonism and phosphodiesterase inhibition.

Quantitative Data on Xanthine Derivatives

The following table summarizes representative quantitative data for well-known xanthine derivatives.

| Compound | Target | Activity (IC50/Ki) | Therapeutic Use |

| Caffeine | Adenosine A1 Receptor | Ki: 25 µM | CNS Stimulant |

| Adenosine A2A Receptor | Ki: 15 µM | ||

| Theophylline | Phosphodiesterase (non-selective) | IC50: ~100 µM | Asthma, COPD |

| Adenosine A1/A2A Receptors | Ki: ~10 µM | ||

| Pentoxifylline | Phosphodiesterase (non-selective) | - | Peripheral Artery Disease |

| Ibudilast | PDE4, PDE10, PDE11 | IC50: 50-100 nM (PDE4) | Asthma, Multiple Sclerosis |

Section 3: Early-Stage Research on Xanthone Derivatives

Xanthone derivatives represent a diverse class of naturally occurring and synthetic compounds with a wide array of biological activities.

Synthesis of Xanthone Derivatives

The synthesis of the xanthone scaffold can be achieved through several methods, including the carbonylative Suzuki coupling reaction . This one-pot synthesis utilizes an ortho-iodophenol, an organoboron compound, and carbon monoxide with a palladium catalyst to construct the xanthone core with high yields.[7]

Experimental Protocol: Generalized Carbonylative Suzuki Coupling for Xanthone Synthesis

-

Reaction Setup: In an inert atmosphere, combine an ortho-iodophenol, an organoboron reagent (e.g., a boronic acid or ester), a palladium catalyst (e.g., a Pincer palladium complex), a suitable base, and a solvent in a reaction vessel.

-

Carbon Monoxide Introduction: Pressurize the reaction vessel with carbon monoxide.

-

Reaction: Heat the mixture to the desired temperature and stir for the required duration (e.g., 15 hours).

-

Workup and Purification: After the reaction is complete, cool the mixture, perform an appropriate workup (e.g., extraction and washing), and purify the product using techniques like column chromatography to isolate the desired xanthone derivative.

Biological Activities and Signaling Pathways of Xanthone Derivatives

Xanthone derivatives have been reported to exhibit a multitude of biological effects, including antimicrobial, antioxidant, and anticancer activities .[6][7]

Antimicrobial Activity: Some xanthone derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria. The proposed mechanisms of action include the disruption of the bacterial cell wall and the inhibition of DNA synthesis.[9]

Anticancer Activity: The anticancer effects of xanthone derivatives are often attributed to their ability to induce apoptosis in cancer cells through the activation of caspase proteins . They can also inhibit protein kinases involved in cell proliferation and aromatase , an enzyme crucial for the growth of certain breast cancers.[7]

Signaling Pathway for Anticancer Activity of Xanthone Derivatives

Caption: Mechanisms of anticancer activity of xanthone derivatives, including inhibition of key enzymes and activation of apoptosis.

Quantitative Data on Xanthone Derivatives

The following table presents examples of quantitative data for the antimicrobial activity of some xanthone derivatives.

| Compound Derivative | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Xanthone Derivative XT17 | S. aureus ATCC 29213 | ≤ 3.125 |

| E. coli ATCC 25922 | ≤ 3.125 | |

| P. aeruginosa ATCC 9027 | ≤ 3.125 | |

| A. baumannii ATCC 17978 | ≤ 3.125 | |

| K. pneumoniae ATCC 10031 | ≤ 3.125 |

Data adapted from studies on novel xanthone derivatives.[9]

Conclusion

References

- 1. This compound | C11H13NO3S | CID 15945057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. RECENT INNOVATIONS IN BIOLOGICAL ACTIVITIES OF XANTHINE AND ITS DERIVATIVES: A REVIEW [sjpms.journals.ekb.eg]

- 4. Xanthine scaffold: scope and potential in drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benthamscience.com [benthamscience.com]

- 6. Antibacterial activities of plant-derived xanthones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Update on the Anticancer Activity of Xanthone Derivatives: A Review | MDPI [mdpi.com]

- 8. Recent Advances in the Synthesis of Xanthines: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of xanthine derivatives with phenacyl group as tryptophan hydroxylase 1 (TPH1) inhibitors for obesity and fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermostability and Degradation Profile of Xanthiazone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical stability of an active pharmaceutical ingredient (API) is a critical determinant of its safety, efficacy, and shelf-life. Understanding the thermostability and degradation profile of a new chemical entity, such as Xanthiazone, is a fundamental requirement in the drug development process. Forced degradation studies, also known as stress testing, are essential to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[1][2] This technical guide provides a comprehensive overview of the (hypothetical) thermostability and degradation profile of this compound, offering detailed experimental protocols and data presentation to support further research and development.

Forced degradation involves subjecting the drug substance to conditions more severe than accelerated stability testing to predict its long-term stability and understand its degradation mechanisms.[1] These studies are crucial for developing robust formulations and establishing appropriate storage conditions.[1][2]

Data Presentation

Thermostability of this compound

The thermostability of this compound was evaluated at various temperatures in both solid and solution states. The degradation of this compound was found to follow first-order kinetics.[3]

Table 1: Thermal Degradation of this compound (Solid State)

| Temperature (°C) | Degradation Rate Constant (k) (day⁻¹) | Half-life (t½) (days) | % Degradation after 30 days |

| 40 | 0.002 | 346.5 | 5.8 |

| 60 | 0.015 | 46.2 | 36.2 |

| 80 | 0.075 | 9.2 | 90.5 |

Table 2: Thermostability of this compound in Aqueous Solution (pH 7.0)

| Temperature (°C) | Degradation Rate Constant (k) (day⁻¹) | Half-life (t½) (days) | % Degradation after 10 days |

| 25 | 0.005 | 138.6 | 4.9 |

| 40 | 0.025 | 27.7 | 22.1 |

| 60 | 0.120 | 5.8 | 69.9 |

Forced Degradation Profile of this compound

Forced degradation studies were conducted to assess the stability of this compound under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[2][4]

Table 3: Summary of Forced Degradation Studies of this compound

| Stress Condition | Reagent/Condition | Time | % Degradation | Major Degradants Identified |

| Acid Hydrolysis | 0.1 N HCl | 24 hours | 15.2 | XAN-DEG-A1, XAN-DEG-A2 |

| Base Hydrolysis | 0.1 N NaOH | 8 hours | 22.5 | XAN-DEG-B1 |

| Oxidation | 3% H₂O₂ | 12 hours | 18.7 | XAN-DEG-O1, XAN-DEG-O2 |

| Photodegradation | 1.2 million lux hours | 7 days | 12.1 | XAN-DEG-P1 |

| Thermal (Solid) | 80°C | 7 days | 8.5 | XAN-DEG-T1 |

| Thermal (Solution) | 60°C | 7 days | 10.3 | XAN-DEG-T2 |

Experimental Protocols

Thermostability Testing

Solid State:

-

Accurately weigh 10 mg of this compound into three separate glass vials for each temperature condition (40°C, 60°C, and 80°C).

-

Place the vials in calibrated temperature-controlled ovens.

-

At predetermined time intervals (e.g., 0, 7, 14, 30 days), remove one vial from each temperature.

-

Dissolve the contents in a suitable solvent (e.g., methanol) to a final concentration of 1 mg/mL.[4]

-

Analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of this compound.

-

Calculate the degradation rate constant (k) and half-life (t½) assuming first-order kinetics.

Solution State:

-

Prepare a 1 mg/mL stock solution of this compound in a relevant buffer (e.g., pH 7.0 phosphate buffer).

-

Aliquot the solution into sealed, transparent glass vials.

-

Store the vials at different temperatures (e.g., 25°C, 40°C, and 60°C).[4]

-

At specified time points, withdraw samples and analyze by HPLC to quantify the remaining this compound.

Forced Degradation Studies

General Procedure: For each condition, a stock solution of this compound (typically 1 mg/mL) is prepared.[4] After exposure to the stress condition for a specified duration, the solution is neutralized if necessary and diluted to a suitable concentration for analysis.

Acid Hydrolysis:

-

Dissolve this compound in 0.1 N HCl and keep at room temperature.

-

Monitor the degradation over time (e.g., 2, 4, 8, 24 hours).

-

Neutralize the samples with 0.1 N NaOH before HPLC analysis.

Base Hydrolysis:

-

Dissolve this compound in 0.1 N NaOH and maintain at room temperature.

-

Track the degradation at various time points.

-

Neutralize with 0.1 N HCl prior to analysis.

Oxidative Degradation:

-

Treat a solution of this compound with 3% hydrogen peroxide (H₂O₂).

-

Keep the solution at room temperature and monitor for degradation.

-

Analyze the samples by HPLC at regular intervals.

Photostability Testing:

-

Expose a solution of this compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5]

-

A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions to assess thermal degradation.[5]

-

Analyze both the exposed and control samples by HPLC.

Visualizations

Hypothetical Degradation Pathway of this compound

Caption: Hypothetical degradation pathways of this compound under various stress conditions.

Experimental Workflow for Forced Degradation Studies

Caption: General workflow for conducting forced degradation studies on this compound.

Conclusion